1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-[(5,5-dimethyloxolan-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c1-10(2)4-3-9(14-10)7-13-6-8(11)5-12-13/h5-6,9H,3-4,7,11H2,1-2H3 |
InChI Key |
VTPSFFBOWJVRAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)CN2C=C(C=N2)N)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine generally involves two key steps:
- Construction or availability of the pyrazole core with an amino substituent at the 4-position.
- Introduction of the (5,5-dimethyloxolan-2-yl)methyl substituent at the N1 position of the pyrazole ring.
The following sections detail methods for each step and the overall preparation.
Preparation of the Pyrazol-4-amine Core
Pyrazol-4-amines are typically prepared via condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. For example, methylhydrazine derivatives react with α,β-unsaturated ketones or esters to form substituted pyrazoles with amino groups.
A representative synthesis involves reacting methylhydrazine sulfate with an α,β-unsaturated ketone under reflux in ethanol with a base such as triethylamine to afford the pyrazol-4-amine core. This method yields pyrazole derivatives with substituents at the 1- and 5-positions and an amino group at the 4-position.
Reaction conditions typically involve heating the mixture at 85 °C for 12 hours in ethanol, followed by aqueous workup and purification via column chromatography.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Methylhydrazine sulfate + α,β-unsaturated ketone in EtOH, Et3N, 85 °C, 12 h | Formation of 1H-pyrazol-4-amine core |
| 2 | Alkylation at N1 | 1H-pyrazol-4-amine + (5,5-dimethyloxolan-2-yl)methyl halide, K2CO3/NaH, DMF, rt to 60 °C | Formation of 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine |
Purification and Characterization
After synthesis, the product is typically purified by silica gel column chromatography using mixtures of ethyl acetate and hexanes as eluents.
Characterization is performed using ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.
^1H NMR spectra typically show characteristic singlets for the methyl groups on the oxolane ring and the amino protons on the pyrazole ring.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole core synthesis | Condensation of methylhydrazine sulfate with α,β-unsaturated ketone | EtOH, Et3N, 85 °C, 12 h | 30-40 | Moderate yield; requires purification |
| Oxolane substituent alkylation | N1-alkylation with (5,5-dimethyloxolan-2-yl)methyl halide | K2CO3 or NaH, DMF, rt to 60 °C | 50-70 | Selectivity depends on base and leaving group |
| Purification | Silica gel chromatography | EtOAc/hexanes | - | Essential for removing side products |
Chemical Reactions Analysis
1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming various substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
- A case study demonstrated that a similar pyrazole compound showed a dose-dependent inhibition of cell proliferation in human breast cancer cells, highlighting the potential of this class of compounds in cancer therapy .
-
Anti-inflammatory Properties :
- Pyrazole derivatives have been recognized for their anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases. Research indicates that these compounds may inhibit the production of pro-inflammatory cytokines.
- A notable investigation revealed that a related compound significantly reduced inflammation markers in animal models of arthritis, suggesting therapeutic potential for inflammatory disorders .
-
Neurological Applications :
- Emerging research suggests that pyrazole derivatives may also play a role in neuroprotection and the treatment of neurodegenerative diseases like Alzheimer's. These compounds may enhance cognitive function by modulating neurotransmitter systems.
- A study involving a related pyrazole compound demonstrated improved memory retention in rodent models, indicating possible applications in cognitive enhancement therapies .
Material Science Applications
-
Polymer Chemistry :
- The incorporation of 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength.
- A study reported that polymers modified with pyrazole derivatives exhibited improved thermal resistance and mechanical properties compared to unmodified polymers, making them suitable for high-performance applications .
-
Coatings and Adhesives :
- The compound's unique chemical structure allows it to be utilized in formulating advanced coatings and adhesives with enhanced durability and resistance to environmental factors.
- Research has shown that coatings containing pyrazole derivatives provide superior adhesion and weather resistance compared to traditional formulations .
Data Tables
Mechanism of Action
The mechanism of action of 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrazole Derivatives
The following table summarizes key structural and functional differences between 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine and related pyrazole-based compounds:
| Compound Name | Substituent at Pyrazole 1-Position | Molecular Weight (g/mol) | Key Functional Features | Potential Biological Implications |
|---|---|---|---|---|
| 1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine | (5,5-Dimethyloxolan-2-yl)methyl | 195.26 | Polar cyclic ether, steric bulk | Enhanced solubility; potential H-bonding |
| 1-[(2-Chlorophenyl)methyl]-1H-pyrazol-4-amine dihydrochloride | 2-Chlorobenzyl | 258.58 (with HCl) | Aromatic, electron-withdrawing Cl | Hydrophobicity; possible π-π interactions |
| 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride | Benzyl | 237.73 (with HCl) | Aromatic, planar structure | Enhanced membrane permeability |
| 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | 1,5-Dimethylpyrazol-4-ylmethyl | 204.24 | Dual pyrazole system | Rigidity; altered H-bonding capacity |
| N-(6–(1,4-Dimethyl-1H-pyrazol-5-yl)quinolin-4-yl)benzo[d]thiazol-5-amine | 1,4-Dimethylpyrazol-5-yl (via quinoline) | 397.47 | Extended conjugated system | Kinase inhibition potential |
Key Observations:
- Polarity and Solubility : The oxolane group in the target compound likely improves aqueous solubility compared to chlorophenyl or benzyl substituents, which are more hydrophobic .
- Electronic Configuration : Unlike electron-withdrawing chlorine or electron-donating methyl groups in other derivatives, the oxolane’s ether oxygen may participate in hydrogen bonding, altering receptor affinity .
Biological Activity
The compound 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine (CAS Number: 1592950-86-1) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and reviews.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 1592950-86-1 |
| Structure | Chemical Structure |
Synthesis
The synthesis of pyrazole derivatives typically involves the condensation of hydrazines with various carbonyl compounds. Specific methods for synthesizing 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine have not been extensively documented in the literature but follow standard pyrazole synthesis protocols.
Pharmacological Properties
Recent studies indicate that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections summarize key findings related to the biological activity of 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. For instance, compounds similar to 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine have demonstrated significant inhibition of COX-2 activity, suggesting potential use in treating inflammatory conditions .
Antitumor Activity
Some studies have indicated that pyrazole derivatives possess antitumor properties. The mechanism is often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Antimicrobial Activity
Pyrazole compounds have also been evaluated for their antimicrobial properties. In vitro studies have reported effectiveness against various bacterial strains, indicating their potential as candidates for developing new antibiotics .
Case Studies
- Study on Anti-inflammatory Effects : A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects in animal models. The results showed that certain derivatives significantly reduced inflammation markers compared to controls, supporting the therapeutic potential of these compounds in inflammatory diseases .
- Antitumor Activity Assessment : In a recent study, 1H-pyrazole derivatives were tested against several cancer cell lines. The compound demonstrated cytotoxic effects on breast cancer cells through apoptosis induction, highlighting its potential as an anticancer agent .
- Antimicrobial Testing : A comparative study assessed the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
